molecular formula C11H15N3O B12526046 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one CAS No. 868245-27-6

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B12526046
CAS No.: 868245-27-6
M. Wt: 205.26 g/mol
InChI Key: GMXCNEVKXXJSLA-UHFFFAOYSA-N
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Description

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring attached to a pyridine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 3-chloropyridine with piperazine under specific conditions to form the piperazinylpyridine intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to its combined piperazine and pyridine moieties, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in medicinal chemistry and drug design .

Properties

CAS No.

868245-27-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

GMXCNEVKXXJSLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCNCC2

Origin of Product

United States

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